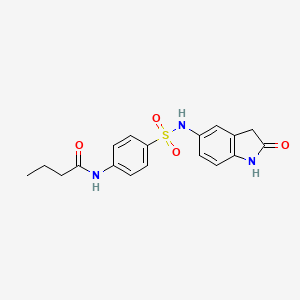

N-(4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)butyramide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)butyramide, also known as KIRA6, is a small molecule inhibitor that has gained attention in recent years due to its potential applications in scientific research.

Wissenschaftliche Forschungsanwendungen

- Researchers have synthesized and evaluated novel 2-oxoindoline-based acetohydrazides, including derivatives of N-(4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)butyramide. These compounds demonstrated notable cytotoxicity against human cancer cell lines, including colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23). Notably, some compounds exhibited cytotoxicity equal to or superior to the positive control PAC-1, a procaspase-3 activating compound. Compound 4o, in particular, showed three- to five-fold greater cytotoxicity than PAC-1 in the tested cancer cell lines .

- Abnormal cell cycle progression and evasion of apoptosis contribute to tumor formation. The representative compounds 4f, 4h, 4n, 4o, and 4p (especially 4o) were found to accumulate U937 cells in the S phase and induce late cellular apoptosis. These findings suggest that compound 4o could serve as a template for designing novel anticancer agents .

- Indole derivatives, including N-(4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)butyramide, have diverse biological and clinical applications. Their pharmacological activities span various fields, making them promising candidates for drug development .

- Although not directly related to cancer research, indole-based compounds like N-(2-(2-oxoindolin-4-yl)ethyl)-N-propylpropan-1-amine (ropinirole) have been studied for their effects on dopamine receptors. Ropinirole is used to treat Parkinson’s disease and restless leg syndrome .

- Indole-3-acetic acid, a plant hormone produced from tryptophan degradation, shares structural similarities with indole derivatives. While not specifically related to N-(4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)butyramide, understanding indole-based compounds can inform research on plant growth regulators .

Antitumor Activity

Cell Cycle Regulation and Apoptosis

Indole Derivatives in Pharmacology

Dopamine Receptor Agonists

Plant Hormone Analogues

Eigenschaften

IUPAC Name |

N-[4-[(2-oxo-1,3-dihydroindol-5-yl)sulfamoyl]phenyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S/c1-2-3-17(22)19-13-4-7-15(8-5-13)26(24,25)21-14-6-9-16-12(10-14)11-18(23)20-16/h4-10,21H,2-3,11H2,1H3,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJOJLZIHGDFSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(N-(2-oxoindolin-5-yl)sulfamoyl)phenyl)butyramide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(4-Fluorophenyl)cyclopropyl]-(3-hydroxypyrrolidin-1-yl)methanone](/img/structure/B2513272.png)

![5-(3,4-dimethylphenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2513282.png)

![7-(3-methyl-1,2,4-oxadiazol-5-yl)-2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2513284.png)

![6-methoxy-3-{[4-(2-methylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B2513288.png)

![N-{[(2-methoxyphenyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B2513290.png)